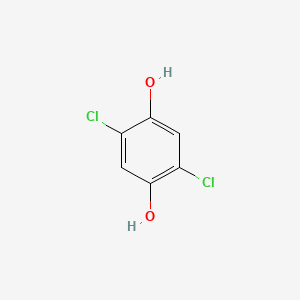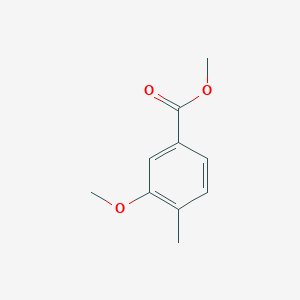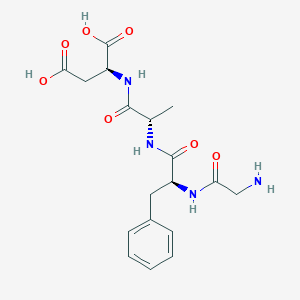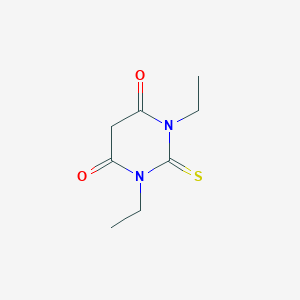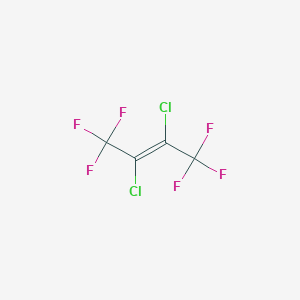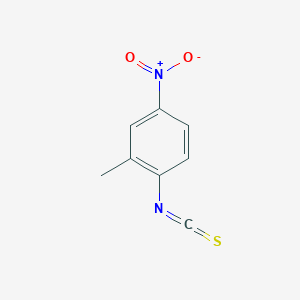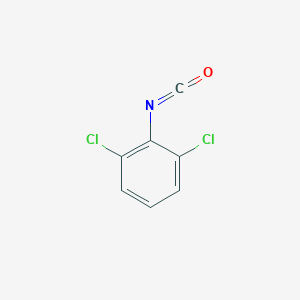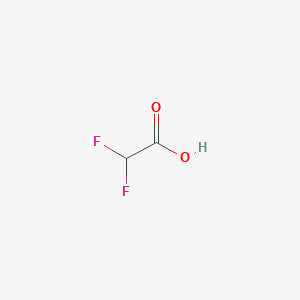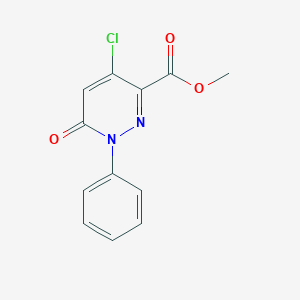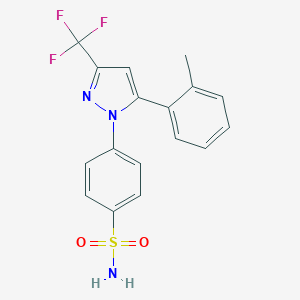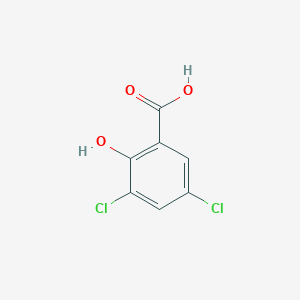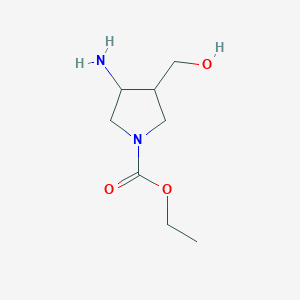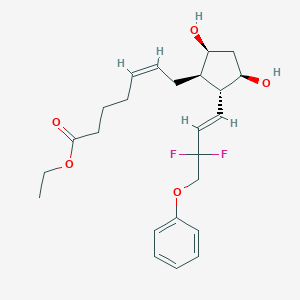
塔弗洛斯特乙酯
描述
塔氟普罗斯乙酯是塔氟普罗斯的衍生物,塔氟普罗斯是前列腺素F2α类似物。塔氟普罗斯主要用作眼压降低剂,用于治疗青光眼和眼压升高。乙酯形式是一种前药,在给药后水解成其活性形式,塔氟普罗斯酸。该化合物以其通过增加眼房液从眼球流出而降低眼压的高效性而闻名 .
科学研究应用
塔氟普罗斯乙酯在科学研究中具有广泛的应用:
化学: 用作研究前列腺素类似物及其衍生物的模型化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 主要用于治疗青光眼和眼压升高。它也被研究用于治疗其他眼部疾病。
作用机制
塔氟普罗斯乙酯是一种前药,通过角膜酯酶水解形成塔氟普罗斯酸。塔氟普罗斯酸是前列腺素F受体的选择性激动剂,它增加眼房液从眼球流出,从而降低眼压。 主要分子靶标是前列腺素F受体,主要途径是葡萄膜巩膜流出途径 .
类似化合物:
拉坦前列素: 另一种用于治疗青光眼的F2α类似物。
特拉前列素: 与拉坦前列素类似,用于降低眼压。
比马前列素: 一种前列腺素类似物酰胺前药,也用于治疗青光眼
独特性: 塔氟普罗斯乙酯的独特之处在于其对前列腺素F受体的高亲和力和其能够快速水解成其活性形式。 与其他类似化合物相比,这导致眼压降低更有效且更持久 .
生化分析
Biochemical Properties
Tafluprost ethyl ester acts as an agonist for the prostaglandin FP receptor. Upon hydrolysis by corneal esterases, it converts to tafluprost acid, which has a high affinity for the FP receptor. This interaction leads to the activation of signaling pathways that increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The compound interacts with enzymes such as esterases and proteins involved in the prostaglandin signaling pathway .
Cellular Effects
Tafluprost ethyl ester influences various cellular processes primarily in ocular tissues. It affects cell signaling pathways by binding to the FP receptor, leading to changes in gene expression and cellular metabolism. The activation of the FP receptor by tafluprost acid results in the remodeling of the extracellular matrix, which facilitates increased aqueous humor outflow . Additionally, tafluprost ethyl ester has been shown to affect the expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in ocular cells .
Molecular Mechanism
At the molecular level, tafluprost ethyl ester is hydrolyzed to tafluprost acid, which then binds selectively to the prostaglandin FP receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . The compound’s high affinity for the FP receptor ensures its potent ocular hypotensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, tafluprost ethyl ester demonstrates a stable and sustained effect on intraocular pressure reduction. The onset of action occurs within 2 to 4 hours after application, with the maximal effect observed at around 12 hours. The ocular pressure remains lowered for at least 24 hours . Studies have shown that tafluprost ethyl ester maintains its stability and efficacy over time, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of tafluprost ethyl ester vary with different dosages. Lower doses effectively reduce intraocular pressure without significant adverse effects, while higher doses may lead to toxic effects such as conjunctival hyperemia and respiratory issues . The compound has been shown to have a dose-dependent effect on ocular blood flow, with higher doses resulting in increased blood flow to the optic nerve head and retina .
Metabolic Pathways
Tafluprost ethyl ester is metabolized through hydrolysis by corneal esterases to form tafluprost acid. The active metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the compound’s rapid activation and subsequent clearance from the body .
Transport and Distribution
Tafluprost ethyl ester, being a lipophilic ester, easily penetrates the cornea and is distributed within ocular tissues. The compound is transported to the site of action, where it is hydrolyzed to tafluprost acid. The active metabolite is then distributed within the eye, exerting its effects on intraocular pressure . The transport and distribution of tafluprost ethyl ester are facilitated by its high lipid solubility, which enhances its uptake into tissues .
Subcellular Localization
Tafluprost ethyl ester and its active metabolite, tafluprost acid, are localized primarily in the ocular tissues, particularly in the ciliary body and trabecular meshwork. The compound’s subcellular localization is directed by its lipophilic nature and the presence of specific targeting signals that guide it to the prostaglandin FP receptors . This localization is crucial for its therapeutic effects on intraocular pressure reduction .
准备方法
合成路线和反应条件: 塔氟普罗斯乙酯的合成涉及几个关键步骤:
氧化: 从合适的先驱体开始,化合物经过氧化引入必要的官能团。
缩合: 然后,中间体进行缩合反应以形成核心结构。
氟化: 通过特定的氟化反应实现氟原子的引入。
脱保护和还原: 去除保护基团,并还原化合物以实现所需的立体化学。
酯化: 最后一步是酯化以形成乙酯衍生物
工业生产方法: 塔氟普罗斯乙酯的工业生产采用大规模纯化技术,如反相和正相柱色谱法。 该过程还包括分子基团的抽空以及分散剂的使用以提高产量和纯度 .
反应类型:
氧化: 塔氟普罗斯乙酯可以发生氧化反应形成各种氧化衍生物。
还原: 还原反应可以将化合物转化为不同的还原形式。
取代: 取代反应可以将不同的官能团引入分子中。
常用试剂和条件:
氧化: 试剂如过氧化氢或高锰酸钾,在酸性或碱性条件下。
还原: 试剂如氢化锂铝或硼氢化钠。
主要产品:
氧化衍生物: 各种氧化形式,取决于具体的氧化条件。
还原形式: 不同的还原形式,取决于所用还原剂。
取代化合物: 各种取代衍生物,取决于引入的取代基
相似化合物的比较
Latanoprost: Another prostaglandin F2α analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Bimatoprost: An amide prodrug of a prostaglandin analog, also used for glaucoma treatment
Uniqueness: Tafluprost ethyl ester is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .
属性
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJIEVPQKMQPO-MSHHKXPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-89-9 | |
| Record name | Nortafluprost | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


